PF-06409577 is a potent and selective direct activator of the human β1-containing adenosine monophosphate-activated protein kinase (AMPK) isoforms. [, , , , ] AMPK, a crucial cellular energy sensor, plays a critical role in regulating metabolic activity and maintaining cellular energy homeostasis. [, ] PF-06409577 emerged as a potential therapeutic agent for treating various diseases, including diabetic nephropathy, due to its ability to activate AMPK. []
A key chemical reaction involving PF-06409577 is its metabolism in animals and humans primarily through glucuronidation. [, ] This process leads to the formation of an acyl glucuronide metabolite, specifically (2S,3S,4S,5R,6S)-6-((6-chloro-5-(4-(1-hydroxycyclobutyl)phenyl)-1H-indole-3-carbonyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid (M1). [] Interestingly, M1 also exhibits selective activation of human β1-containing AMPK isoforms. [, ]
PF-06409577 acts by directly binding to and activating AMPK, particularly the β1-containing isoforms. [, , , , ] This activation triggers a cascade of downstream effects, including:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6